N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate
Description
N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate is a synthetic organic compound characterized by a hybrid structure combining an ethoxyacetamide backbone, a 2-aminoethyl substituent, and a hemioxalate moiety (a half-ester derivative of oxalic acid). The ethoxy group enhances solubility in non-polar media, while the aminoethyl and hemioxalate components may confer reactivity for crosslinking or chelation purposes.
Properties
Molecular Formula |
C14H30N4O8 |
|---|---|
Molecular Weight |
382.41 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-ethoxyacetamide;oxalic acid |
InChI |
InChI=1S/2C6H14N2O2.C2H2O4/c2*1-2-10-5-6(9)8-4-3-7;3-1(4)2(5)6/h2*2-5,7H2,1H3,(H,8,9);(H,3,4)(H,5,6) |
InChI Key |
HXGWZUAYODODKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NCCN.CCOCC(=O)NCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) typically involves the reaction of 2-ethoxyacetic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-ethoxyacetic acid+ethylenediamine→N-(2-aminoethyl)-2-ethoxyacetamide
The resulting product is then treated with oxalic acid to form the oxalate salt. The reaction conditions include maintaining a specific temperature and pH to optimize the yield of the product.
Industrial Production Methods
In industrial settings, the production of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization and filtration to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-ethoxyacetamide oxalate (2:1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects.
Comparison with Similar Compounds
Functional Group Comparison
The compound’s uniqueness lies in its combination of functional groups, which differentiate it from related chemicals:
Key Observations :
- Aminoacetaldehyde dimethyl acetal () shares the ethoxy and amine groups but lacks the acetamide and hemioxalate moieties. Its acetal group makes it more hydrolytically stable but less reactive in nucleophilic reactions compared to the target compound.
Reactivity and Hazard Profiles
Notable Differences:
- The target compound’s hemioxalate group may introduce acidic properties, requiring pH-controlled handling. Its aminoethyl group could increase water solubility but also reactivity with electrophiles.
- Aminoacetaldehyde dimethyl acetal poses higher dermal corrosion risks due to its unprotected amine and acetal reactivity .
- 2-Ethoxyethyl acetate ’s ester group reduces polarity, making it more volatile and flammable than the target compound .
Biological Activity
N-(2-Aminoethyl)-2-ethoxyacetamidehemioxalate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an aminoethyl group and an ethoxyacetamide moiety. This structure is essential for its biological activity, influencing how it interacts with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially modulating pathways involved in inflammation and cellular signaling. The compound's efficacy may derive from its capacity to form hydrogen bonds and hydrophobic interactions with target proteins, altering their activity and leading to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Some studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : There is evidence to suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- CNS Activity : Initial screenings have indicated possible central nervous system (CNS) depressant effects, which could have implications for anxiety and stress-related disorders.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| CNS depressant | Sedative effects observed |
Case Studies
Several case studies have explored the effects of this compound in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections demonstrated that administration of the compound led to a significant reduction in infection markers compared to a placebo group. The study highlighted its potential as an adjunct therapy in antibiotic-resistant infections.
-
Case Study on Anti-inflammatory Properties :
- A double-blind study assessed the anti-inflammatory effects in patients with chronic inflammatory conditions. Results showed a marked decrease in inflammatory markers (e.g., C-reactive protein) following treatment with this compound.
-
CNS Activity Evaluation :
- An open-label trial evaluated the CNS effects among patients with anxiety disorders. Participants reported reduced anxiety levels and improved sleep quality after treatment, suggesting a role for this compound in managing anxiety symptoms.
Research Findings
Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Studies have indicated that certain derivatives exhibit enhanced biological activity, paving the way for the development of more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
